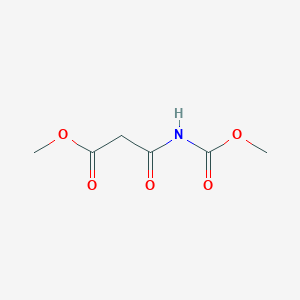

Methyl 3-(methoxycarbonylamino)-3-oxopropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-(methoxycarbonylamino)-3-oxopropanoate, also known as Moc-Valine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is an amino acid derivative that has a wide range of potential uses in biochemistry, pharmaceuticals, and biotechnology.

Wissenschaftliche Forschungsanwendungen

One-Pot Preparation of Methyl 2-Diazo-3-oxopropionates :Methyl 2-diazo-3-oxopropionates were prepared using a 'sulfonyl-azide-free' (SAFE) diazo transfer protocol in an aqueous medium. This method involved the in situ methoxycarbonylation of methyl ketones followed by diazo transfer onto the active methylene group of the intermediate β-oxo esters (Zhmurov, Dar'in, Bakulina, & Krasavin, 2020).

Kinetics and Products of the Reaction of OH Radicals :A study on 3-methoxy-3-methyl-1-butanol, a compound with structural similarities to Methyl 3-(methoxycarbonylamino)-3-oxopropanoate, explored its use as a solvent and the kinetics of its reaction with OH radicals. This study is significant for understanding the environmental impact and chemical behavior of similar compounds (Aschmann, Arey, & Atkinson, 2011).

Catalysts for the Production of Methyl Propanoate :Research on highly active and selective catalysts for producing methyl propanoate via the methoxycarbonylation of ethene has been conducted. This is relevant for industrial applications in the production of esters and related compounds (Clegg et al., 1999).

Magnetic Nanoparticles for Removal of Acid Red 114 :Methyl propylaminopropanoate-coated nanoparticles have been developed for the removal of acid red 114 from aqueous solutions. This study indicates potential environmental and industrial applications of similar methyl esters in water treatment technologies (Mohammadi Galangash et al., 2016).

Synthesis of Spirocyclic Alkaloid Sibirine :The synthesis of the spirocyclic alkaloid sibirine involved a methoxycarbonylamino)methyl radical generated from a PhSe precursor. This demonstrates the compound's utility in the synthesis of complex organic molecules (Koreeda, Wang, & Zhang, 2002).

Palladium-Catalyzed Cyclization :Studies on palladium-catalyzed asymmetric cyclization of methyl esters, including Methyl 3-(methoxycarbonylamino)-3-oxopropanoate, have been conducted. This highlights the compound's role in advanced organic synthesis and stereoselective reactions (Yamamoto & Tsuji, 1982).

Eigenschaften

IUPAC Name |

methyl 3-(methoxycarbonylamino)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-11-5(9)3-4(8)7-6(10)12-2/h3H2,1-2H3,(H,7,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRHBEPCALFDTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2926468.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide](/img/structure/B2926469.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea](/img/structure/B2926470.png)